molecular formula C8H14Br2N4O3 B1678845 alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide CAS No. 129448-97-1

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

Cat. No. B1678845
M. Wt: 374.03 g/mol
InChI Key: XPBJPGMCFKYBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RB 6145 is an anticancer drug.

properties

CAS RN

129448-97-1

Product Name

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

Molecular Formula

C8H14Br2N4O3

Molecular Weight

374.03 g/mol

IUPAC Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI Key

XPBJPGMCFKYBBV-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1-(2-nitro-1-imidazolyl)-3-(2-hydroxyethylamino)-2-propanol (RSU-1137) prepared as described by Silver et al. [Silver, A. R. J., McNeil, S. S., O'Neill, P., Jenkins, T. C. and Ahmed, I., Biochemical Pharmacology 1986 35 3923-3928] (2.30 g, 10.0 mmol) and dimethylbromo-sulphonium bromide (2.22 g, 10.0 mmol) prepared by the method of Furukawa et al. [Furukawa, N., Inoue, T., Aida, T. and Oae, S., J. Chem. Soc. Chem. Commun. 1973 212] in N,N-dimethylformamide (20 cm3) was stirred at 50° C. for 12 hours. The reaction mixture was concentrated in vacuo, digested in ethanol (10 cm3) and separated by preparative column chromatography using silica gel as the stationary phase and chloroform-methanol (9:1 v/v) as eluant. 1-(2-Nitro-1-imidazolyl)-3-(2-bromoethylamino)-2-propanol hydrobromide (0.68 g, 18.2%) was obtained as a yellow solid, m.p. 148.5°-150.5° C. after treatment of the eluate with ethereal hydrogen bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
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alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

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